

Fevipiprant Drug-Drug Interaction Profile: A Technical Support Guide

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Compound of Interest

Compound Name: *Fevipiprant*

Cat. No.: *B1672611*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the drug-drug interaction (DDI) profile of **Fevipiprant** based on clinical and in vitro data. The information is presented in a question-and-answer format to address specific issues that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Fevipiprant** and its potential for metabolic drug interactions?

A1: **Fevipiprant** undergoes limited metabolism. Its primary elimination routes are direct excretion and glucuronidation via multiple uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to form an inactive acyl glucuronide (AG) metabolite.^{[1][2]} This diverse and parallel nature of its clearance pathways suggests a low likelihood of significant metabolic drug-drug interactions.^{[1][2]} In vitro studies have indicated that **Fevipiprant** and its AG metabolite do not cause significant inhibition of clinically relevant cytochrome P450 (CYP) enzymes.^[3]

Q2: Does **Fevipiprant** have the potential to be a perpetrator of drug-drug interactions via inhibition or induction of CYP enzymes?

A2: Based on in vitro assessments, **Fevipiprant** and its primary metabolite show a low potential to act as perpetrators of drug-drug interactions by inhibiting or inducing major CYP450

enzymes. This minimizes the risk of **Fevipiprant** altering the pharmacokinetics of co-administered drugs that are substrates of these enzymes.

Q3: Is **Fevipiprant** a substrate or inhibitor of any clinically relevant drug transporters?

A3: Yes. In vitro studies have identified **Fevipiprant** as a substrate for the transporters OAT3 (renal uptake), MDR1 (potential biliary excretion), and OATP1B3 (hepatic uptake). Furthermore, in vitro data revealed a potential for **Fevipiprant** to inhibit the hepatic uptake transporter OATP1B1.

Q4: Has the potential for **Fevipiprant** to inhibit OATP1B1 been investigated in a clinical setting?

A4: Yes, a clinical study was conducted to evaluate the effect of **Fevipiprant** on the pharmacokinetics of simvastatin and rosuvastatin, two statins that are substrates of OATP1B1. The study investigated the impact of **Fevipiprant** 450 mg once daily on single doses of simvastatin 20 mg and rosuvastatin 20 mg in healthy volunteers.

Q5: What were the quantitative results of the clinical DDI study with statins?

A5: Co-administration of **Fevipiprant** led to an increase in the peak plasma concentrations (C_{max}) of the active metabolites of the statins, but had minimal impact on the total exposure (AUC). For a detailed summary of the quantitative data, please refer to Table 1.

Quantitative Data Summary

Table 1: Pharmacokinetic Interaction of **Fevipiprant** with OATP1B1 Substrates (Simvastatin and Rosuvastatin)

Co-administered Drug	Pharmacokinetic Parameter	Geometric Mean Ratio (Statin + Fevipiprant / Statin Alone)	90% Confidence Interval
Simvastatin Acid	C _{max}	2.23	1.73 - 2.88
AUC (0-inf)	1.29	1.07 - 1.56	
Rosuvastatin	C _{max}	1.87	1.51 - 2.32
AUC (0-inf)	1.21	1.08 - 1.36	

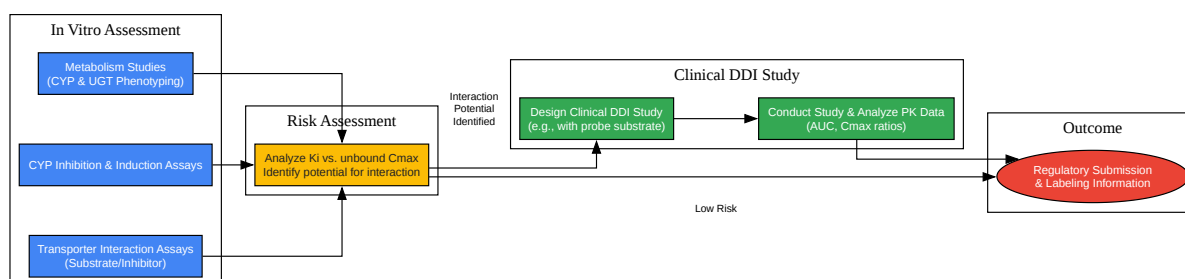
Experimental Protocols

Clinical Drug-Drug Interaction Study with Simvastatin and Rosuvastatin

- Study Design: This was an open-label, two-part, two-period, single-sequence clinical study.
- Participants: Healthy adult volunteers were enrolled in the study. The study also included genotyping for the SLCO1B1 gene, which encodes the OATP1B1 transporter, to assess the influence of genetic variants.
- Methodology:
 - Part 1 (Simvastatin): Participants received a single oral dose of simvastatin 20 mg on Day 1. From Day 3 to Day 10, they received **Fevipiprant** 450 mg once daily. On Day 8, a single oral dose of simvastatin 20 mg was co-administered with **Fevipiprant**.
 - Part 2 (Rosuvastatin): A similar design was followed with a single oral dose of rosuvastatin 20 mg administered alone and then in combination with steady-state concentrations of **Fevipiprant** 450 mg once daily.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after the administration of the statins (both alone and with **Fevipiprant**) to determine the plasma concentrations of simvastatin acid and rosuvastatin.

- Bioanalytical Method: Plasma concentrations of the statins and their metabolites were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Visualizations



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Caption: Workflow for assessing the drug-drug interaction potential of **Fevipiprant**.

Troubleshooting and Further Considerations

Issue: Unexpected interaction with a co-administered drug in a non-clinical model.

- Troubleshooting:
 - Confirm the metabolic pathways of the interacting drug. While **Fevipiprant** has a low impact on CYPs, consider the possibility of interactions involving UGT enzymes or the transporters OAT3, MDR1, and OATP1B3.
 - Evaluate if the co-administered drug is a potent inhibitor of UGTs or the aforementioned transporters, which could potentially increase **Fevipiprant** exposure.

Issue: Designing a clinical trial with a new chemical entity to be co-administered with **Fevipirant**.

- Guidance:
 - Given the observed effect on OATP1B1 substrates, it is prudent to assess if the new entity is also a substrate of this transporter. If so, careful monitoring of the new drug's pharmacokinetics is warranted, particularly its C_{max}.
 - For drugs that are not OATP1B1 substrates, the risk of a clinically significant pharmacokinetic interaction with **Fevipirant** is considered low.

It is important to note that the clinical development of **Fevipirant** for asthma was discontinued by Novartis. Therefore, the available clinical drug-drug interaction data is limited. Researchers should consider this context when evaluating the DDI profile of **Fevipirant**.

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- To cite this document: BenchChem. [Fevipirant Drug-Drug Interaction Profile: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#drug-drug-interaction-profile-of-fevipirant-in-clinical-settings]

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